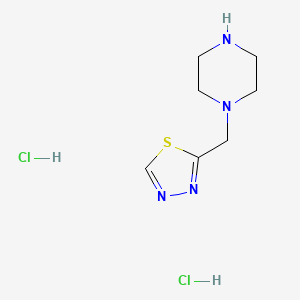

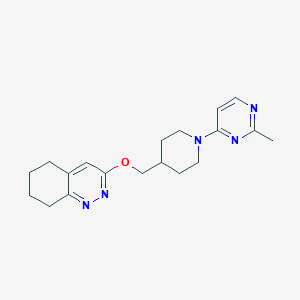

2-(Piperazin-1-ylmethyl)-1,3,4-thiadiazole;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of a compound similar to the one you’re asking about, “Methyl 2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-2-(2-chlorophenyl)acetate”, was characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives can include acylation, sulfonylation, Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various techniques. For example, a compound called “Methyl 2-(piperazin-1-yl)acetate hydrochloride” has a molecular weight of 194.66 .Scientific Research Applications

Synthesis and Biological Activities

Research has demonstrated the synthesis of novel 1,3,4-thiadiazole amide compounds containing piperazine, which showed inhibitory effects against Xanthomonas campestris pv. oryzae, a pathogen affecting rice plants, and certain antiviral activity against tobacco mosaic virus (Z. Xia, 2015). Another study synthesized a series of 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing the piperazine nucleus, which displayed moderate antibacterial activity towards Bacillus Subtilis and Escherichia Coli (R. Deshmukh et al., 2017).

Antimicrobial and Antitumor Activities

Novel 5-Phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems were synthesized, demonstrating antimicrobial activity, underscoring the potential of these compounds in developing new antimicrobial agents (W. Hamama et al., 2017). Furthermore, the synthesis of nonionic surfactants containing piperazine based on thiadiazole and their evaluation for microbiological activities has expanded the potential applications of these compounds beyond typical pharmaceutical uses, showing promise in industrial and environmental applications (Abdelmotaal Abdelmajeid et al., 2017).

Anticonvulsant Activity

The synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives and evaluation for their anticonvulsant activity highlighted the potential therapeutic applications of these compounds in treating seizures, with certain derivatives showing potent anticonvulsant effects without neurotoxicity at administered doses (K. Harish et al., 2014).

Enzyme Inhibition for Antibacterial Use

Piperazine analogs containing [1, 3, 4] thiadiazole ring have been investigated for their ability to act as probable enoyl-ACP reductase inhibitors, showcasing significant antibacterial activity against gram-negative strains, especially E. coli. This suggests the therapeutic potential of these compounds in addressing bacterial infections resistant to conventional antibiotics (A. Z. Omar et al., 2022).

Mechanism of Action

Target of Action

Compounds with a piperazine moiety are widely employed in drugs and show a wide range of biological and pharmaceutical activity .

Mode of Action

It’s known that piperazine derivatives can interact with their targets and induce changes that lead to their biological activity .

Biochemical Pathways

Piperazine derivatives are known to influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

A study on a group of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, which are structurally similar to en300-26869922, showed that these compounds exhibited an acceptable pharmacokinetic profile .

Result of Action

Piperazine derivatives are known to have a wide range of biological and pharmaceutical activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties and uses. For example, “[2-(piperazin-1-ylmethyl)phenyl]methanol” is sold with the disclaimer that the seller makes no representation or warranty with respect to the product, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

properties

IUPAC Name |

2-(piperazin-1-ylmethyl)-1,3,4-thiadiazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4S.2ClH/c1-3-11(4-2-8-1)5-7-10-9-6-12-7;;/h6,8H,1-5H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJKBQSMCMPYIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NN=CS2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(azepan-1-yl)-2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2567351.png)

![[1-(4-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2567353.png)

![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2567357.png)

![4-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2567358.png)

![N-(1-cyanocyclopentyl)-2-(3-{[(pyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B2567359.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2567361.png)

![(2,6-difluorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2567368.png)

![(5R,8S)-N-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2567371.png)